Boc-PEG5-methyl ester
Description
Definition and Structural Context within Oligoethylene Glycol Conjugates
Boc-PEG5-methyl ester belongs to the class of oligoethylene glycol (OEG) conjugates. unc.eduspringernature.comresearchgate.net These molecules consist of short, discrete chains of ethylene (B1197577) glycol units. In the case of this compound, the "PEG5" designation indicates a chain of five repeating ethylene glycol units. This oligoethylene glycol chain imparts specific properties to the molecule, such as increased hydrophilicity and flexibility. researchgate.netrsc.org
The structure of this compound is characterized by two distinct functional ends. One terminus features a tert-butyloxycarbonyl (Boc) protected amine group. The other end is capped with a methyl ester. This bifunctional nature is central to its utility in chemical synthesis.
Table 1: Structural Features of this compound
| Feature | Description |
| Boc Group | A tert-butyloxycarbonyl protecting group on an amine. |
| PEG Linker | A chain of five polyethylene (B3416737) glycol units. |
| Methyl Ester | A terminal methyl ester functional group. |
Foundational Role of Boc and PEG Chemistries in Advanced Synthesis
The utility of this compound is rooted in the well-established chemistries of its constituent parts: the Boc protecting group and the PEG linker.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. numberanalytics.comnumberanalytics.comquora.com Introduced in the 1960s, it has become a staple in peptide synthesis and the construction of complex natural products and pharmaceuticals. numberanalytics.com The Boc group effectively masks the reactivity of the amine under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). numberanalytics.comwikipedia.org This acid-lability makes it "orthogonal" to other protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenation), allowing for selective deprotection in multi-step syntheses. numberanalytics.comtotal-synthesis.com
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene oxide units. chempep.com They are prized in various scientific fields for their water solubility, biocompatibility, flexibility, and low immunogenicity. chempep.com In chemical synthesis, PEG linkers serve as flexible spacers to connect different molecular entities. chempep.commolecularcloud.org The length of the PEG chain can be precisely controlled, allowing for the synthesis of monodisperse PEG linkers with defined molecular weights. chempep.com This precision is crucial for creating well-defined molecular architectures. PEG linkers can be functionalized with various reactive groups, enabling their use in a wide array of applications, including bioconjugation and drug delivery. molecularcloud.orgadcreview.com
Significance as a Versatile Chemical Synthon and Linker in Modern Organic Synthesis
The combination of the Boc-protected amine and the methyl ester, separated by a flexible PEG5 chain, makes this compound a highly versatile chemical synthon and linker. A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation.
Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . glpbio.commedchemexpress.comdcchemicals.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. glpbio.commedchemexpress.com this compound serves as a linker to connect the ligand that binds to the target protein with the ligand that binds to the E3 ligase. glpbio.commedchemexpress.comdcchemicals.com
The synthesis of a PROTAC using this compound typically involves two key steps:
Deprotection of the Boc group: The Boc group is removed under acidic conditions to reveal the free amine. wikipedia.org
Amide bond formation: The newly exposed amine can then be coupled with a carboxylic acid on one of the PROTAC ligands.
Hydrolysis of the methyl ester: The methyl ester can be hydrolyzed to a carboxylic acid.
Amide bond formation: This new carboxylic acid can then be coupled with an amine on the second PROTAC ligand.
This stepwise approach allows for the controlled and modular assembly of complex PROTAC molecules. The PEG5 linker provides the necessary spacing and flexibility for the two ligands to simultaneously bind to their respective proteins, forming the ternary complex required for protein degradation. medchemexpress.com
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1807530-04-6 | glpbio.com |
| Molecular Formula | C19H37NO8 | glpbio.com |
| Molecular Weight | 407.5 g/mol | glpbio.com |
The versatility of this compound extends beyond PROTAC synthesis. It can be employed in various other applications where a hydrophilic, flexible linker with orthogonal protecting groups is required. For instance, it can be used in the synthesis of peptide-PEG conjugates, in the surface modification of nanoparticles, and in the development of other bioconjugates. springernature.commolecularcloud.org
Strategies for Boc-Protection and Deprotection in Amine Functionalization
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and complex molecule synthesis, due to its effectiveness in temporarily masking the reactivity of primary and secondary amines. fishersci.co.ukchemicalbook.com Its widespread use stems from its stability under a broad range of reaction conditions and the relative ease of its removal under specific acidic conditions. organic-chemistry.org
Reagents and Mechanistic Considerations for Boc Introduction
The introduction of the Boc protecting group onto an amine, such as the precursor to this compound, is most commonly achieved using di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (B1165640) ((Boc)₂O). fishersci.co.ukchemicalbook.com The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This process can be performed under various conditions, including in water, aqueous-organic mixtures, or common organic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), often at room temperature or with gentle heating. fishersci.co.uk
The reaction mechanism involves the amine's lone pair of electrons attacking the electrophilic carbonyl carbon of the (Boc)₂O. This is followed by the departure of a tert-butyl carbonate anion, which then decomposes into the stable byproducts carbon dioxide and tert-butoxide. The tert-butoxide subsequently deprotonates the newly formed carbamate (B1207046), yielding the final Boc-protected amine.
To accelerate the reaction, especially for less nucleophilic amines, a catalyst such as 4-(dimethylamino)pyridine (DMAP) is often employed. commonorganicchemistry.com DMAP acts as a nucleophilic catalyst by first reacting with (Boc)₂O to form a more reactive Boc-pyridinium intermediate. The amine then attacks this activated species, regenerating the DMAP catalyst in the process. commonorganicchemistry.com While effective, the use of DMAP can sometimes lead to side reactions, and its addition should be carefully controlled to avoid rapid gas evolution. commonorganicchemistry.com
| Reagent/Catalyst | Solvent(s) | Temperature | Key Considerations |
| Di-tert-butyl dicarbonate ((Boc)₂O) | THF, DCM, Acetonitrile, Water | Room Temperature to 40°C | Standard reagent for Boc protection. fishersci.co.uk |
| 4-(Dimethylamino)pyridine (DMAP) | DCM | Room Temperature | Catalyzes the reaction, increasing its rate. commonorganicchemistry.com |
| Sodium Bicarbonate (NaHCO₃) | Water/DCM | Room Temperature | Acts as a base to neutralize acidic byproducts. |
| Triethylamine (B128534) (TEA) | THF | Room Temperature | Common base used in the protection reaction. thermofisher.com |
Acid-Catalyzed Deprotection Protocols
The removal of the Boc group is typically accomplished under acidic conditions, which cleave the carbamate to regenerate the free amine. fishersci.co.uk A widely used reagent for this purpose is trifluoroacetic acid (TFA), often in a solution with a solvent like dichloromethane (DCM). commonorganicchemistry.comcommonorganicchemistry.com The mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid. This is followed by the collapse of the protonated intermediate to form a stable tert-butyl cation and a carbamic acid. The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine. commonorganicchemistry.com The resulting amine is typically obtained as its corresponding salt (e.g., trifluoroacetate (B77799) salt). commonorganicchemistry.com
Concentrated hydrochloric acid (HCl) in an organic solvent such as dioxane or ethyl acetate (B1210297) is another common and effective reagent for Boc deprotection. fishersci.co.ukresearchgate.net The principle of the reaction remains the same, relying on the acid-lability of the tert-butoxycarbonyl group.
| Reagent | Solvent | Temperature | Key Considerations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common and efficient, but TFA is corrosive. commonorganicchemistry.comcommonorganicchemistry.com |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Room Temperature | Effective alternative to TFA. fishersci.co.ukresearchgate.net |
| Methanesulfonic Acid (MeSO₃H) | tert-Butyl Acetate/DCM | Room Temperature | Can offer selectivity in the presence of other acid-labile groups. researchgate.net |
| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate | Room Temperature | A strong acid option for deprotection. researchgate.net |
Selective Deprotection in Multifunctional Systems
In the synthesis of complex molecules like PROTACs, which often contain multiple functional groups and protecting groups, the ability to selectively deprotect one group while leaving others intact is crucial. The Boc group's sensitivity to acid allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., Fmoc, which is base-labile, or Cbz, which is removed by hydrogenolysis). organic-chemistry.org
Specifically, in the context of this compound, the methyl ester group is generally stable to the acidic conditions used for Boc removal. However, prolonged exposure to strong acids or elevated temperatures could potentially lead to the hydrolysis of the ester. Therefore, carefully controlled reaction conditions are necessary to ensure the selective cleavage of the Boc group without affecting the methyl ester. researchgate.net For instance, the use of methanesulfonic acid in a mixed solvent system of tert-butyl acetate and dichloromethane has been reported for the selective deprotection of a Boc group in the presence of a tert-butyl ester, a group that is also acid-labile. researchgate.net This selectivity is attributed to the irreversible nature of the Boc deprotection (due to CO₂ loss) compared to the reversible acid-catalyzed cleavage of the ester. researchgate.net
Sustainable and Mild Deprotection Approaches
In recent years, there has been a growing emphasis on developing more environmentally friendly and milder chemical transformations. For Boc deprotection, this has led to the exploration of alternatives to corrosive and hazardous reagents like TFA. brieflands.com Some of these "greener" approaches include the use of solid acid catalysts, which can be easily recovered and reused, and conducting reactions in more benign solvents. acsgcipr.org For example, water has been investigated as a medium for Boc deprotection at elevated temperatures, offering a non-toxic and inexpensive solvent choice. mcours.net Other mild methods include the use of oxalyl chloride in methanol (B129727), which has been shown to effectively deprotect a range of N-Boc compounds at room temperature. nih.gov Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, have also emerged as promising media and catalysts for efficient N-Boc deprotection. mdpi.com
Controlled Synthesis of Oligoethylene Glycol Chains and Their Functionalization
The synthesis of monodisperse, or uniform, oligoethylene glycol (OEG) chains is a critical aspect of preparing well-defined molecules like this compound. Unlike polydisperse polyethylene glycols (PEGs), which are mixtures of chains of varying lengths, monodisperse OEGs have a precise number of repeating units, ensuring homogeneity and reproducibility in their applications. cd-bioparticles.net
Approaches to Monodispersed Oligoethylene Glycol Synthesis
Several strategies have been developed for the controlled synthesis of monodisperse OEGs. One common approach involves a stepwise, iterative elongation of a starting glycol unit. thieme-connect.com This can be achieved by protecting one hydroxyl group of a diol, functionalizing the other, and then deprotecting the first to allow for the addition of the next glycol unit. For example, a tetraethylene glycol can be mono-allylated, and the resulting free hydroxyl group can be used for further elongation. thieme-connect.com
Another powerful method involves the use of a solid-phase synthesis approach, where the growing PEG chain is attached to a resin support. acs.org This allows for easy purification at each step by simply washing the resin, which is particularly advantageous for synthesizing longer, well-defined OEG chains. acs.org
More recently, methods utilizing macrocyclic sulfates of oligoethylene glycols have been developed for the efficient synthesis of monodisperse PEGs and their derivatives. acs.org These methods can provide access to a range of monofunctionalized OEGs with high purity.
The synthesis of the specific pentaethylene glycol (PEG5) backbone of this compound would likely start from a commercially available, smaller PEG unit, such as tetraethylene glycol, which is then elongated in a controlled manner to achieve the desired five repeating units before functionalization. thieme-connect.com
Terminal Functionalization of Oligoethylene Glycol (e.g., via amines, carboxylic acids, aldehydes)
Oligoethylene glycols (OEGs) and their higher molecular weight counterparts, polyethylene glycols (PEGs), are typically prepared by the polymerization of ethylene oxide, resulting in polymers with terminal hydroxyl (-OH) groups. The conversion of these hydroxyl groups into other functionalities is a cornerstone of PEG chemistry, enabling the creation of heterobifunctional linkers.
Amine Functionalization: The introduction of a primary amine group is a common and crucial transformation. Several methods exist to achieve this:
Two-Step Mesylation/Azide (B81097) Substitution and Reduction: A widely used, high-yielding strategy involves first activating the terminal hydroxyl group by converting it into a good leaving group, such as a mesylate. This is followed by nucleophilic substitution with sodium azide to form a PEG-azide. The azide is then reduced to a primary amine using reagents like zinc in the presence of ammonium (B1175870) chloride or via the Staudinger reaction. mdpi.commdpi.com
Mitsunobu Reaction: The Mitsunobu reaction offers a one-step method to convert the hydroxyl group into various functionalities, including an amine (via an azide or phthalimide (B116566) intermediate), with quantitative conversion and without cleaving the PEG chain. nih.gov
Carbamate Linkage: An alternative strategy involves the in situ generation of an isocyanate from an acyl azide moiety, which then reacts with a hydroxyl-containing precursor to form a stable carbamate linkage, ultimately leading to an amine-functionalized PEG. researchgate.net
Carboxylic Acid Functionalization: To introduce a terminal carboxylic acid, the hydroxyl end-group can be oxidized or reacted with an appropriate reagent.
Oxidation: Direct oxidation of the primary alcohol at the PEG terminus can yield a carboxylic acid.
Reaction with Anhydrides: A common method involves reacting the terminal hydroxyl group with an anhydride, such as succinic anhydride, in the presence of a base like triethylamine and a catalyst like DMAP (4-dimethylaminopyridine). mdpi.com This opens the anhydride ring and creates a terminal carboxylic acid.
Williamson Ether Synthesis: Reaction of the PEG alkoxide with an α-halo ester (e.g., ethyl bromoacetate) followed by hydrolysis of the resulting ester provides the corresponding carboxylic acid. However, this method can suffer from incomplete conversion, leading to purification challenges. google.com
Aldehyde Functionalization: Terminal aldehyde groups are valuable for bioconjugation reactions.
Oxidation of the Terminal Alcohol: Controlled oxidation of the primary hydroxyl group using specific oxidizing agents can yield the desired aldehyde.
Acetal-Protected Initiators: Anionic polymerization of ethylene oxide can be initiated with an alcohol containing a protected aldehyde group (an acetal). rsc.org After polymerization, the acetal (B89532) can be deprotected under acidic conditions to reveal the terminal aldehyde.
Mitsunobu Reaction: This reaction can be used to introduce an aldehyde functionality, often in a protected form, which is later deprotected. nih.gov
The following table summarizes various methods for the terminal functionalization of oligoethylene glycols.
Table 1: Methods for Terminal Functionalization of Oligoethylene Glycols| Target Functional Group | Reagents/Method | General Conditions | Key Features |
|---|---|---|---|
| Amine | 1. Mesyl chloride, Et3N2. Sodium azide (NaN3)3. Zinc, NH4Cl or Staudinger reaction | Two-step process involving activation, substitution, and reduction. mdpi.commdpi.com | High purity and yield. mdpi.com |
| Amine | Phthalimide, DEAD, PPh3 (Mitsunobu) followed by hydrazine | One-pot conversion of the hydroxyl group. mdpi.com | Quantitative conversion, mild conditions. nih.gov |
| Carboxylic Acid | Succinic anhydride, DMAP, Et3N | Reaction with the terminal -OH group. mdpi.com | Efficient method for introducing a carboxyl group via an ester linkage. mdpi.com |
| Carboxylic Acid | Jones Oxidation (CrO3, H2SO4) | Oxidation of the terminal primary alcohol. | Strong oxidizing conditions. |
| Aldehyde | PCC or Swern Oxidation | Controlled oxidation of the terminal primary alcohol. | Avoids over-oxidation to the carboxylic acid. |
| Aldehyde | Acetal-protected initiator for polymerization, followed by acid hydrolysis | Polymerization from a functional initiator. rsc.org | Yields well-defined heterobifunctional PEGs. rsc.org |
Formation of Methyl Esters in Organic Synthesis
The methyl ester is a common protecting group for carboxylic acids and a stable functional group in its own right. Its formation is a fundamental transformation in organic synthesis.
The most direct method for forming a methyl ester from a carboxylic acid is the Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol, in this case, methanol. libretexts.org The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the methyl ester. libretexts.org To drive the equilibrium towards the product, methanol is often used in a large excess, serving as both the reagent and the solvent. libretexts.org
Alternative reagents to methanol can also be used, though they are often more hazardous or expensive. Diazomethane (B1218177), for instance, reacts rapidly and cleanly with carboxylic acids to produce methyl esters and nitrogen gas, driving the reaction forward. stackexchange.com However, diazomethane is toxic and explosive. stackexchange.com Trimethylsilyldiazomethane (TMS-CHN2) is a safer alternative that also provides methyl esters efficiently. commonorganicchemistry.com
A variety of catalysts can be employed to facilitate the esterification of carboxylic acids with methanol, ranging from strong mineral acids to solid-supported catalysts and bases.
Acid Catalysts: Strong Brønsted acids are the traditional catalysts for Fischer esterification. Concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are highly effective. libretexts.orggoogle.com p-Toluenesulfonic acid is another common choice. google.com The primary drawback of these catalysts is their corrosive nature and the often harsh reaction conditions required.
Solid-Phase Acid Catalysts: To circumvent the issues associated with homogeneous acid catalysts, solid-supported acids have been developed. Amberlyst 15, a macroreticular ion-exchange resin containing sulfonic acid groups, is an excellent example. It serves as a practical, mild, and selective catalyst for methyl esterification. tandfonline.com The reaction can be carried out at room temperature by simply dissolving the carboxylic acid in methanol with the resin. The catalyst is easily removed by filtration, simplifying product purification. tandfonline.com
Base-Catalyzed Methylation with DMC: An alternative, "green" approach uses dimethyl carbonate (DMC) as the methylating agent, catalyzed by a base like potassium carbonate (K₂CO₃). organic-chemistry.orgtandfonline.com This method is highly selective for carboxylic acids, even in the presence of other sensitive functional groups, and proceeds under mild conditions, minimizing the risk of racemization at stereocenters. organic-chemistry.org The byproducts are only carbon dioxide and methanol. The addition of a phase-transfer catalyst, such as tetrabutylammonium (B224687) chloride (TBACl), can further promote the reaction. tandfonline.com
The following table details various catalyst systems for methyl esterification.
Table 2: Catalyst Systems for Methyl Esterification of Carboxylic Acids| Catalyst System | Reagents | Typical Conditions | Advantages/Disadvantages |
|---|---|---|---|
| Fischer Esterification | H₂SO₄ or HCl | Methanol (solvent), reflux | Traditional, inexpensive; equilibrium reaction, harsh conditions. libretexts.org |
| Solid-Phase Acid | Amberlyst 15 | Methanol (solvent), room temp | Mild, selective, easy catalyst removal, no racemization. tandfonline.com |
| Base-Catalyzed | K₂CO₃ / Dimethyl Carbonate (DMC) | DMSO solvent, 90°C | Green, non-toxic reagent, high selectivity, mild conditions. organic-chemistry.org |
| Phase-Transfer Catalysis | K₂CO₃ / TBACl / DMC | Neat or with minimal solvent, high temp | Facile, green process, high yield and purity. tandfonline.com |
| Diazomethane | CH₂N₂ | Ether, room temp | Highly efficient, mild; reagent is toxic and explosive. stackexchange.com |
Convergent and Linear Synthetic Pathways to this compound
The synthesis of a heterobifunctional molecule like this compound can be approached using two primary strategies: linear synthesis and convergent synthesis. fiveable.me
Convergent Synthesis: A convergent strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in one of the final steps. fiveable.me For this compound, this could involve:
Synthesizing a Boc-amino-PEG fragment (e.g., Boc-NH-PEG5-OH).
Separately synthesizing a fragment containing the methyl ester (e.g., a short molecule with a reactive group and a methyl ester).
Synthesis of Boc-PEG-Methyl Ester Analogues and Related Derivatives
Oligoethylene Glycol Length: The number of ethylene glycol repeating units can significantly influence the properties of the final molecule, such as its solubility and spatial dimensions.
Polydisperse PEGs: Standard polymerization of ethylene oxide typically yields a mixture of polymer chains with a distribution of molecular weights (polydisperse).
Monodisperse PEGs: For applications requiring high precision, monodisperse (or discrete) PEGs (dPEGs) with a single, defined molecular weight are necessary. These are not synthesized by polymerization but by a stepwise organic synthesis, where ethylene glycol units are added one at a time. acs.org This allows for the creation of highly pure analogues with, for example, 2, 4, 6, 8, or 12 ethylene glycol units. researchgate.net Studies have shown that systematically increasing the number of PEG units can linearly affect properties like stability in biological media. nih.gov
Oligoethylene Glycol Architecture: Beyond linear chains, PEGs can be synthesized into more complex architectures.
Branched PEGs: Branched or "Y-shaped" PEGs can be created using initiators with multiple hydroxyl groups that are differentially protected. rsc.orgmdpi.com For example, trimethylolpropane (B17298) allyl ether can be used as an initiator for anionic polymerization to create a dual-branched PEG. rsc.orgresearchgate.net
Multi-arm PEGs: By using core molecules with multiple initiation sites, such as glycerol (B35011) (3-arm), pentaerythritol (B129877) (4-arm), or hexaglycerol (B12301427) (8-arm), multi-arm or "star" PEGs can be synthesized. jenkemusa.com These structures can be homofunctional (all arms terminating in the same group) or heterofunctional (arms with different terminal groups). mdpi.comjenkemusa.com Such architectures are valuable for creating hydrogels or for attaching multiple copies of a molecule to a single core. jenkemusa.com
Structure
2D Structure
Properties
Molecular Formula |
C19H36O9 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
methyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H36O9/c1-19(2,3)28-18(21)6-8-24-10-12-26-14-16-27-15-13-25-11-9-23-7-5-17(20)22-4/h5-16H2,1-4H3 |
InChI Key |
BJNQNORQYFJOCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Incorporating Orthogonal Protecting Groups
The strategic incorporation of orthogonal protecting groups is a cornerstone of modern chemical synthesis, particularly in the construction of complex molecules like heterobifunctional polyethylene (B3416737) glycol (PEG) linkers. In the context of Boc-PEG5-methyl ester, this strategy is paramount for achieving selective modifications at different points of the molecule, thereby enabling its versatile application in areas such as proteomics and drug delivery. The principle of orthogonality in protecting group strategy dictates that multiple protective groups can be removed under distinct chemical conditions, allowing for a stepwise and controlled deprotection and subsequent functionalization. beilstein-journals.orgiris-biotech.de
This compound is a heterobifunctional PEG derivative where one terminus is protected by a tert-butyloxycarbonyl (Boc) group and the other is a methyl ester. medkoo.comambeed.com This inherent design is a prime example of the use of orthogonal protecting groups. The Boc group is labile to acidic conditions, while the methyl ester can be hydrolyzed under basic conditions. creativepegworks.comrsc.orgnih.gov This orthogonality allows for the selective deprotection and modification of either the amine or the carboxylic acid functionality, respectively.
The synthesis of such heterobifunctional PEGs often begins with a PEG molecule possessing two different terminal functional groups, for instance, a hydroxyl and a carboxyl group. mdpi.com The hydroxyl group can be converted to an amine, which is then protected with a Boc group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). rsc.orgresearchgate.net The carboxyl group can then be esterified to yield the methyl ester. This synthetic approach ensures that the two ends of the PEG chain are differentially protected and available for sequential chemical transformations.
The utility of this orthogonal protection scheme is evident in the synthesis of more complex structures. For example, the Boc-protected amine can be deprotected using an acid like trifluoroacetic acid (TFA) to reveal a free amine. rsc.org This primary amine can then be coupled with another molecule of interest, such as a ligand for a specific protein, while the methyl ester at the other end of the PEG chain remains intact. Subsequently, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated and reacted with a different molecule, for instance, a component of a proteolysis-targeting chimera (PROTAC). glpbio.comdcchemicals.com
The following table summarizes the key characteristics of the orthogonal protecting groups in this compound:
| Protecting Group | Chemical Structure | Protected Functional Group | Deprotection Conditions |
| Boc (tert-butyloxycarbonyl) | (CH₃)₃C-O-C(=O)- | Amine (-NH₂) | Mild Acidic (e.g., TFA) rsc.org |
| Methyl Ester | -C(=O)OCH₃ | Carboxylic Acid (-COOH) | Basic (e.g., NaOH, LiOH) |
The successful application of orthogonal protecting groups in the synthesis and modification of molecules like this compound underpins the development of advanced bioconjugates and therapeutic agents. This approach provides the necessary control and precision to construct well-defined, multifunctional molecules with tailored properties.
Advanced Applications in Contemporary Chemical and Biological Research
Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. mdpi.com These chimeric molecules consist of two active domains—one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a crucial component, as its length, flexibility, and chemical composition significantly influence the efficacy of the PROTAC. nih.govresearchgate.net
Boc-PEG5-Methyl Ester as a Scaffold for PROTAC Linkers
This compound serves as an ideal building block for the synthesis of PROTAC linkers. medchemexpress.commedchemexpress.com The Boc-protected amine allows for controlled, stepwise assembly of the PROTAC molecule. Following deprotection of the Boc group, the revealed primary amine can be coupled to a warhead (the ligand for the target protein). Subsequently, the methyl ester can be hydrolyzed to a carboxylic acid, which is then activated for conjugation to the E3 ligase ligand. This sequential approach ensures precise control over the final PROTAC structure.
The inclusion of the PEG5 spacer offers several advantages. Polyethylene (B3416737) glycol linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule. researchgate.net The defined length of the five ethylene (B1197577) glycol units provides a specific spatial separation between the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex and subsequent ubiquitination of the target protein. nih.gov
Rational Design Principles for Linker Length and Rigidity in PROTAC Development
The rational design of the linker is paramount for successful PROTAC development. The length of the linker directly impacts the ability of the PROTAC to induce a stable and effective ternary complex between the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the two proteins from coming together, while an excessively long linker might result in unproductive binding orientations. researchgate.net
Flexible linkers, such as those derived from PEG chains, are the most commonly used due to their synthetic accessibility and the ease with which their length can be varied. researchgate.netnih.gov The flexibility of a PEG linker can allow for the necessary conformational adjustments to achieve an optimal ternary complex formation. Research has shown that even subtle changes in linker length, such as the addition or removal of a single PEG unit, can have a profound impact on the degradation efficiency of a PROTAC. For instance, studies on Bruton's Tyrosine Kinase (BTK) degraders revealed that PROTACs with linkers of at least four PEG units showed significantly better binding affinity compared to those with shorter linkers. nih.gov
While flexible linkers are prevalent, there is growing interest in more rigid linker designs incorporating elements like piperazine (B1678402) or piperidine (B6355638) rings. nih.gov Rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to increased potency and selectivity. The choice between a flexible and a rigid linker, and the optimal length of that linker, is highly dependent on the specific target protein and E3 ligase pair and is often determined through empirical screening of a library of PROTACs with varying linkers. nih.govacs.org
Strategies in Bioconjugation and Macromolecular Modification
Bioconjugation, the covalent attachment of molecules to biomacromolecules such as proteins and nucleic acids, is a fundamental tool in chemical biology and drug development. This compound provides a versatile platform for such modifications, enabling the introduction of a hydrophilic PEG spacer with reactive handles for further functionalization.
Site-Selective Conjugation via Activated Terminal Functionalities
The terminal methyl ester of this compound can be readily hydrolyzed to a carboxylic acid. This carboxylic acid can then be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to create a reactive site for conjugation to primary amines on biomolecules. researchgate.net This strategy allows for the site-selective modification of lysine (B10760008) residues on proteins or the N-terminus of peptides. The Boc-protected amine on the other end of the PEG linker remains shielded during this process and can be deprotected later for subsequent modifications, creating a heterobifunctional linker.
The ability to perform site-selective modifications is crucial to preserve the biological activity of the modified macromolecule. Random conjugation can lead to a heterogeneous mixture of products with varying degrees of modification and potentially compromised function. By controlling the reaction conditions and utilizing protecting group strategies, as offered by this compound, a more homogenous and functionally intact bioconjugate can be achieved.
Coupling to Peptides, Proteins, and Nucleic Acids
The activated carboxylate of the PEG5 linker derived from this compound can be efficiently coupled to the free amino groups of peptides and proteins, forming stable amide bonds. This process, known as PEGylation, can enhance the therapeutic properties of peptides and proteins by increasing their solubility, extending their in-vivo half-life, and reducing their immunogenicity. nih.gov
Similarly, this compound can be utilized for the modification of nucleic acids. creative-biogene.combiosyn.com Oligonucleotides can be synthesized with amino-modifier phosphoramidites, introducing a primary amine at a specific position. The activated PEG5 linker can then be conjugated to this amine, attaching the PEG spacer to the oligonucleotide. researchgate.net PEGylation of therapeutic oligonucleotides, such as siRNA or antisense oligonucleotides, can improve their stability against nucleases and enhance their cellular uptake. nih.govcreative-biogene.com
Integration into Polymeric and Nanoparticle Systems
This compound is also a valuable tool for the functionalization of polymeric materials and nanoparticles for drug delivery applications. nih.govnih.gov The lipophilic Boc group and the hydrophilic PEG chain give the molecule amphiphilic character, which can be advantageous in the self-assembly of polymeric micelles or the surface modification of nanoparticles.
For instance, the Boc-protected amine can be deprotected and used to anchor the PEG linker to a polymer backbone or the surface of a nanoparticle. The terminal methyl ester can then be hydrolyzed and activated for the conjugation of a targeting ligand or a therapeutic agent. nih.gov The PEG5 spacer serves to create a hydrophilic shell around the nanoparticle, which can help to reduce non-specific protein adsorption and prolong circulation time in the bloodstream, a phenomenon known as the "stealth effect". nih.gov This approach allows for the creation of sophisticated drug delivery systems with enhanced stability and targeting capabilities.
Contributions to Polymeric Materials and Surface Science
This compound serves as a versatile building block in the development of advanced polymeric materials and the engineering of sophisticated surfaces. Its unique bifunctional nature, possessing a protected amine (Boc) and a methyl ester, allows for controlled and sequential chemical modifications, making it a valuable precursor in creating complex polymer architectures and functional interfaces.
Precursor for Multi-Arm and Branched Polyethylene Glycol Architectures
Multi-arm and branched Polyethylene Glycol (PEG) structures are of significant interest in biomedical and pharmaceutical fields due to their unique properties, such as increased hydrodynamic size, enhanced solubility, and a higher capacity for drug loading compared to their linear counterparts. purepeg.comrsc.org this compound can be utilized as a foundational "arm" in the synthesis of these complex architectures.
The synthetic strategy typically involves a core molecule with multiple reactive sites. The methyl ester end of this compound can be hydrolyzed to a carboxylic acid. This carboxylic acid can then be coupled to the multifunctional core. Alternatively, the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be reacted with a core molecule containing activated ester groups. nih.govaxispharm.com By repeating these coupling steps, it is possible to build multi-arm or star-shaped polymers. nih.govresearchgate.net The defined length of the PEG5 chain allows for precise control over the spacing and physicochemical properties of the final branched polymer.
Table 1: Synthetic Approaches for Multi-Arm PEG using Boc-PEG-Ester Precursors
| Synthetic Strategy | Core Molecule Functional Groups | This compound Functional Group Utilized | Key Reaction Steps |
| "Grafting-to" | Multiple hydroxyl or amine groups | Methyl ester (after hydrolysis to carboxylic acid) | 1. Hydrolysis of methyl ester. 2. Activation of carboxylic acid (e.g., with EDC/NHS). 3. Amide or ester bond formation with the core. |
| "Arm-first" | Activated esters (e.g., NHS esters) | Boc-protected amine (after deprotection) | 1. Deprotection of Boc group (e.g., with TFA). 2. Nucleophilic attack of the free amine on the activated core. |
Fabrication of Hydrogel Networks
Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, making them ideal for applications in tissue engineering, drug delivery, and regenerative medicine. purepeg.comnih.gov PEG-based hydrogels are particularly popular due to their biocompatibility and tunable properties. This compound can be incorporated into hydrogel networks as a crosslinking agent or as a pendant chain to modify the hydrogel's properties.
To be used as a crosslinker, both ends of the molecule need to be functionalized to react with polymer chains. The methyl ester can be converted to a more reactive functional group, such as an acrylate, for photopolymerization, or to a carboxylic acid for condensation reactions. Similarly, after deprotection of the Boc group, the resulting amine can be reacted with polymers containing amine-reactive groups. The length of the PEG5 chain influences the mesh size of the hydrogel, which in turn affects its swelling behavior, mechanical strength, and the diffusion of molecules within the gel. purepeg.comnih.gov
Engineering Non-Fouling and Bio-Interfacial Surfaces
The creation of surfaces that resist non-specific protein adsorption and cell adhesion, known as non-fouling surfaces, is crucial for medical devices, biosensors, and in vitro diagnostics. nih.govumn.edu PEGylation, the grafting of PEG chains onto a surface, is a widely used and effective method to achieve this. nih.govumn.edu
This compound can be used to create such biocompatible surfaces. The synthesis involves first anchoring the molecule to a surface. For instance, a surface with available amine groups can be reacted with the methyl ester end (after conversion to an activated ester) of the this compound. Subsequently, the Boc groups at the outer surface can be deprotected to expose amine groups, which can then be used to immobilize specific biomolecules, such as peptides or antibodies, creating a bio-functional and non-fouling surface. nih.gov The dense layer of hydrophilic PEG chains creates a steric barrier that repels proteins and cells. rsc.org
Methodologies in Combinatorial Chemistry and Chemical Library Generation
Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, which is a cornerstone of modern drug discovery. The defined structure and bifunctionality of this compound make it a useful linker in this field.
Compatibility and Challenges in DNA-Encoded Chemical Library Synthesis
DNA-Encoded Libraries (DELs) represent a powerful technology for the discovery of new drug leads, where each small molecule is covalently attached to a unique DNA sequence that serves as an identifiable barcode. nih.gov The synthesis of these libraries requires chemical reactions that are compatible with the structure and stability of DNA.
Boc-protected PEG linkers, such as this compound, can be used to connect the small molecule pharmacophore to the DNA tag. The Boc protecting group is advantageous as it can be removed under acidic conditions that are generally compatible with DNA. biochempeg.com However, the use of ester functionalities, such as the methyl ester in this compound, can present challenges. The conditions required for the hydrolysis of the methyl ester to a carboxylic acid for subsequent coupling reactions may not always be compatible with the stability of the DNA tag. Furthermore, the presence of the PEG linker itself can influence the binding affinity of the small molecule to its target protein, a phenomenon known as "linker effects," which can sometimes lead to false negatives in screening assays. rsc.org Careful optimization of reaction conditions and linker design is therefore crucial for the successful application of such linkers in DEL synthesis. nih.gov
Role in Chemical Biology Probe Development
Chemical biology probes are small molecules designed to study and manipulate biological systems. This compound is a valuable component in the construction of such probes, most notably in the development of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. dcchemicals.com A PROTAC molecule consists of a ligand for the target protein, a ligand for the E3 ligase, and a linker that connects the two. This compound is frequently used as a component of this linker. dcchemicals.com
The synthesis of a PROTAC using this linker typically involves deprotecting the Boc group to reveal the amine, which is then coupled to one of the ligands (e.g., the E3 ligase ligand). The methyl ester on the other end is then hydrolyzed to a carboxylic acid, which is subsequently coupled to the second ligand (the target protein ligand). The PEG5 chain provides the necessary length and flexibility for the PROTAC to effectively bring the target protein and the E3 ligase into proximity. The hydrophilic nature of the PEG linker can also improve the solubility and cell permeability of the resulting PROTAC molecule.
Table 2: Role of this compound in PROTAC Synthesis
| Functional Group | Role in PROTAC Synthesis |
| Boc-protected amine | A protected handle that, after deprotection, allows for the covalent attachment of either the target protein ligand or the E3 ligase ligand through amide bond formation. |
| Methyl ester | A precursor to a carboxylic acid (via hydrolysis), which can then be activated and coupled to an amine-containing ligand to form a stable amide bond. |
| PEG5 chain | Acts as a flexible spacer of defined length to optimally position the two ligands for the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase). It also enhances the solubility of the final PROTAC molecule. |
Analytical Characterization and Methodological Validation
Spectroscopic Techniques for Structural and Functional Group Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the presence of key functional groups within Boc-PEG5-methyl ester.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the various structural motifs, including the Boc protecting group, the polyethylene (B3416737) glycol (PEG) chain, and the terminal methyl ester.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the different types of protons in the molecule. The large singlet from the tert-butyl protons of the Boc group is a signature feature. The repeating ethylene (B1197577) glycol units of the PEG chain typically appear as a complex multiplet, while the protons adjacent to the ester and amide functionalities show characteristic chemical shifts.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. This allows for the unambiguous confirmation of the carbonyl carbons of the Boc and ester groups, the quaternary carbon of the tert-butyl group, and the carbons of the PEG backbone.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in CDCl₃
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C(CH₃)₃ (Boc) | ~1.44 (s, 9H) | ~28.5 |
| C (CH₃)₃ (Boc) | - | ~79.2 |
| NH-C =O (Boc) | - | ~156.0 |
| O-C H₂-CH₂-O (PEG) | ~3.60-3.75 (m) | ~70.0-71.0 |
| NH-CH₂-C H₂-O (PEG) | ~3.55 (t) | ~69.8 |
| NH -CH₂ | ~5.20 (br s, 1H) | - |
| N H-C H₂ | ~3.35 (q) | ~40.5 |
| O=C-O-C H₃ (Ester) | ~3.68 (s, 3H) | ~51.8 |
| C =O (Ester) | - | ~171.0 |
| O-CH₂-C H₂-C=O (Ester) | ~3.78 (t) | ~67.5 |
| O-C H₂-CH₂-C=O (Ester) | ~2.65 (t) | ~35.0 |
Note: 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, 'm' denotes multiplet, and 'br s' denotes broad singlet. Chemical shifts are approximate and can vary based on solvent and concentration.
IR spectroscopy is a rapid and effective technique for identifying the principal functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular chemical bonds. Key characteristic absorption bands confirm the compound's identity. The spectrum will prominently feature a strong carbonyl (C=O) stretching band for the carbamate (B1207046) of the Boc group and another for the methyl ester. The N-H stretching of the carbamate and the C-O stretching of the ether linkages in the PEG chain are also significant diagnostic peaks.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Carbamate) | Stretch | 3300 - 3400 | Medium |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong |
| C=O (Carbamate) | Stretch | 1680 - 1720 | Strong |
| C=O (Ester) | Stretch | 1735 - 1750 | Strong |
| C-O (Ether) | Stretch | 1080 - 1150 | Strong |
Chromatographic Separations for Purity and Homogeneity Assessment
Chromatographic techniques are essential for determining the purity and homogeneity of this compound, separating it from any starting materials, by-products, or oligomers of different PEG chain lengths.
Reversed-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of PEGylated compounds. Since this compound lacks a strong UV chromophore, conventional UV detection is not optimal. Therefore, universal detectors such as the Evaporative Light Scattering Detector (ELSD) or the Charged Aerosol Detector (CAD) are employed. thermofisher.com These detectors are suitable for non-volatile analytes and are compatible with the gradient elution methods required to resolve complex mixtures. nih.govingenieria-analitica.com
CAD is often preferred over ELSD as it generally provides better sensitivity, a wider dynamic range, and more consistent response factors that are less dependent on the analyte's chemical structure. thermofisher.com A typical method would involve a C18 stationary phase with a gradient mobile phase, such as water and acetonitrile, often with a small amount of an additive like formic acid to improve peak shape. nih.govresearchgate.net
Interactive Data Table: Typical HPLC-CAD Method Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 80% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detector | Charged Aerosol Detector (CAD) |
| Injection Volume | 5 µL |
Direct analysis of this compound by GC is generally not feasible due to its high molecular weight and low volatility. However, GC coupled with mass spectrometry (GC-MS) can be a powerful tool for structural confirmation and impurity profiling after chemical derivatization to increase volatility.
The most common derivatization strategy for polar compounds containing hydroxyl or amine groups is silylation. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen on the carbamate nitrogen with a silyl (B83357) group. usra.edu This process significantly reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. nih.gov The resulting derivative can then be separated on a low-polarity capillary column and detected by mass spectrometry.
Interactive Data Table: Illustrative GC-MS Parameters for Silylated Derivative
| Parameter | Condition |
| Derivatization Reagent | MSTFA with 1% TMCS |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (2 min), ramp to 320 °C at 15 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-600 m/z |
Mass Spectrometry for Molecular Weight and Structural Confirmation
Mass spectrometry is a critical technique for confirming the molecular weight and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound, allowing for the determination of the molecular ion.
The positive ion ESI mass spectrum would be expected to show the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the elemental composition.
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and gain further structural insights. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways include:
Loss of the Boc group: A characteristic loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) is commonly observed for Boc-protected amines.
Cleavage of the PEG chain: Fragmentation along the polyether backbone typically results in a series of ions separated by 44 Da, corresponding to the mass of an ethylene glycol unit (C₂H₄O). nih.govresearchgate.net
Ester fragmentation: Cleavage adjacent to the ester carbonyl group can also occur. libretexts.org
Interactive Data Table: Predicted Mass Spectrometry Fragments (Positive ESI)
| m/z Value (Predicted) | Ion Identity | Fragmentation Pathway |
| 424.2 | [M+H]⁺ | Protonated molecular ion |
| 446.2 | [M+Na]⁺ | Sodium adduct of molecular ion |
| 368.2 | [M-C₄H₈+H]⁺ | Loss of isobutylene (B52900) from Boc group |
| 324.2 | [M-Boc+H]⁺ | Loss of the entire Boc group |
| 380.2, 336.2, 292.2, etc. | [M+H - n(C₂H₄O)]⁺ | Sequential loss of ethylene glycol units |
Note: The molecular formula for this compound is C₁₉H₃₇NO₈, with a monoisotopic mass of 423.2519.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like this compound. The analysis involves dissolving the compound in a suitable solvent and introducing it into the mass spectrometer through a heated capillary, where a high voltage is applied. This process generates charged droplets, and as the solvent evaporates, ions of the analyte are produced.
For this compound, ESI-MS is used to:
Confirm Molecular Weight: The primary application is the precise determination of the compound's molecular mass. Due to the nature of polyethylene glycol (PEG), the molecule readily forms adducts with alkali metal cations present in the sample or solvent. Therefore, the resulting spectrum typically shows peaks corresponding to the protonated molecule [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.
Structural Verification: Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion. The fragmentation pattern provides structural information. A characteristic fragmentation for a Boc-protected amine is the loss of 2-methyl-prop-2-ene (isobutylene) or the entire Boc group. nih.gov This helps to confirm the presence and location of the protecting group.
Below is a table of expected ionic species for this compound in a positive ion ESI-MS analysis.
| Ion Species | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₈H₃₆NO₈⁺ | 394.24 | Protonated molecule |
| [M+Na]⁺ | C₁₈H₃₅NNaO₈⁺ | 416.22 | Sodium adduct |
| [M+K]⁺ | C₁₈H₃₅KNO₈⁺ | 432.19 | Potassium adduct |
| [M+H - C₄H₈]⁺ | C₁₄H₂₈NO₈⁺ | 338.18 | Loss of isobutylene from Boc group |
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF is a powerful technique for the characterization of synthetic polymers. rsc.org It involves co-crystallizing the analyte with a matrix material on a target plate. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight analyzer to determine their mass-to-charge ratio.
Key aspects of MALDI-TOF analysis for this compound include:
High Sensitivity: The technique is highly sensitive and can detect compounds at very low concentrations.
Polymer Analysis: It is particularly well-suited for analyzing PEG compounds, providing information on the average molecular weight and the distribution of polymer chain lengths. nih.gov For a monodisperse compound like this compound, a single major peak is expected.
Sample Preparation: The choice of matrix and cationizing agent is critical for successful analysis. For PEG polymers, matrices like trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile (B47326) (DCTB) are often effective. frontiersin.org Sodiated ions are commonly observed, so a cationizing agent like sodium iodide may be added. frontiersin.org
A typical MALDI-TOF analysis summary for this compound is presented below.
| Parameter | Value/Description | Rationale |
| Instrument | MALDI-TOF Mass Spectrometer | Standard for polymer analysis. |
| Mode | Positive Ion Reflected | Provides high resolution for accurate mass determination. |
| Matrix | DCTB | A common and effective matrix for synthetic polymers. frontiersin.org |
| Cationizing Agent | Sodium Iodide (NaI) | Promotes the formation of [M+Na]⁺ ions, which are stable and easily detected for PEG compounds. frontiersin.org |
| Observed Peak (m/z) | ~416.22 | Corresponds to the sodiated adduct [M+Na]⁺ of the compound. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is invaluable for assessing the purity of this compound and identifying any related impurities.
The process involves:
Separation: The sample is injected into an LC system, typically a reversed-phase column, where components are separated based on their hydrophobicity. This compound, being relatively polar, will have a characteristic retention time under specific chromatographic conditions.
Detection: As components elute from the column, they are introduced into a mass spectrometer (often with an ESI source). The MS detector provides mass information for each separated peak.
LC-MS is used to detect potential impurities such as starting materials, byproducts from synthesis (e.g., molecules with incomplete PEG chains), or degradation products like the hydrolyzed carboxylic acid form of the methyl ester. uniklinik-freiburg.de The stability of the methyl ester derivative can be assessed over time under various conditions. mdpi.com
A hypothetical LC-MS purity analysis is summarized in the following table.
| Retention Time (min) | Observed m/z [M+H]⁺ | Identification | Purity (%) |
| 2.1 | 394.24 | This compound | >98% |
| 1.5 | 380.22 | Boc-PEG5-acid (hydrolysis product) | <1% |
| 1.8 | 294.19 | H₂N-PEG5-methyl ester (unreacted starting material) | <1% |
Advanced Techniques for Surface-Bound PEGylation Analysis
In many applications, PEG molecules are attached to surfaces to modify their properties, such as reducing non-specific protein adsorption. Analyzing these surface-bound molecules requires specialized techniques.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of atoms within the top 1-10 nm of a surface. acs.org It works by irradiating the surface with X-rays and measuring the kinetic energy of the photoelectrons that are emitted.
When a surface is modified with this compound, XPS can:
Confirm Covalent Attachment: The appearance of specific elemental signals (Carbon, Oxygen, Nitrogen) and the attenuation of signals from the underlying substrate confirm the presence of the PEG layer. nih.gov
Identify Chemical Bonds: High-resolution scans of the C 1s region are particularly informative. The spectrum can be deconvoluted to show peaks corresponding to different carbon environments: C-C/C-H (adventitious carbon), the characteristic C-O of the PEG backbone, and C=O from the ester and Boc groups. acs.orgresearchgate.net The presence and relative intensity of the C-O peak are strong evidence of a successful PEGylation. acs.org
The table below shows typical binding energies for the C 1s components of a surface functionalized with this compound.
| Binding Energy (eV) | Assignment | Origin |
| ~285.0 | C-C, C-H | PEG backbone, adventitious carbon |
| ~286.5 | C-O | PEG ether backbone |
| ~288.0 | N-C=O | Boc group amide |
| ~289.0 | O-C=O | Boc group carbonate and methyl ester |
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a real-time, surface-sensitive technique that measures changes in mass and viscoelastic properties at a solid-liquid interface. biolinscientific.com It utilizes a thin quartz crystal sensor that oscillates at a specific frequency. When molecules bind to the sensor surface, the oscillation frequency decreases (Δf), and the energy dissipation (ΔD) may change.
QCM-D is used to study the surface attachment of this compound by:
Monitoring Adsorption Kinetics: The technique can monitor the binding of the PEG molecules to the surface in real-time, providing data on the rate and extent of surface coverage. acs.org
Quantifying Adsorbed Mass: The change in frequency (Δf) is related to the total mass adsorbed onto the sensor, including hydrodynamically coupled water. surflay.com
Characterizing Layer Properties: The change in dissipation (ΔD) provides information about the rigidity and conformation of the adsorbed layer. biolinscientific.com A soft, hydrated layer, typical for PEG, will result in a larger change in dissipation compared to a rigid, compact layer. nanoscience.com
Below is a table of representative data from a QCM-D experiment monitoring the formation of a this compound layer on a functionalized gold sensor.
| Parameter | Value | Interpretation |
| Δf (Hz) | -25 | A decrease in frequency indicates mass adsorption onto the sensor surface. |
| ΔD (x 10⁻⁶) | +5 | An increase in dissipation indicates the formation of a soft, viscoelastic (hydrated) layer. |
| Calculated Adsorbed Mass (ng/cm²) | ~440 | The total wet mass of the PEG layer, calculated using a suitable model. |
| Calculated Layer Thickness (nm) | ~4.4 | The estimated thickness of the hydrated PEG layer. |
Computational and Theoretical Investigations
Quantum Chemical Calculations of Reactivity and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of Boc-PEG5-methyl ester. youtube.com These methods can predict molecular properties such as charge distribution, molecular orbital energies (HOMO/LUMO), and the activation energies of chemical reactions.
The electronic structure of this compound is characterized by its distinct functional groups: the Boc-protected amine, the ether-rich PEG backbone, and the methyl ester.
Boc-Protected Amine: The Boc group is an electron-withdrawing carbamate (B1207046) that significantly reduces the nucleophilicity and basicity of the amine. Quantum mechanical analyses of the Boc protection reaction show how the electronic properties of the amine are altered upon carbamate formation. wuxiapptec.com The stability of the Boc group is well-understood; it is stable to most nucleophilic and basic conditions but is designed to be cleaved under mild acidic conditions. organic-chemistry.orgchemistrysteps.com DFT calculations can model the protonation of the carbamate and the subsequent cleavage, which proceeds via the formation of a stable tert-butyl cation, to predict the reaction energetics. chemistrysteps.com
PEG Backbone: The repeating ethylene (B1197577) glycol units consist of C-C and C-O single bonds with lone pairs of electrons on the ether oxygen atoms. These lone pairs are responsible for the hydrophilicity of the chain and its ability to act as a hydrogen bond acceptor. DFT studies on PEO-salt complexes have shown how cations coordinate with the ether oxygens, demonstrating their Lewis basicity. bohrium.com
Methyl Ester Terminus: The methyl ester is an electrophilic functional group susceptible to nucleophilic attack, such as hydrolysis or amidation. DFT calculations on simple esters like methyl benzoate (B1203000) have been used to analyze the vibrational spectra and charge distribution, confirming the partial positive charge on the carbonyl carbon, which is the site of nucleophilic attack. researchgate.net
| Functional Group | Predicted Reactivity | Computational Method |
|---|---|---|
| Boc-Amine | Stable to base and nucleophiles; cleavable with mild acid (e.g., TFA). chemistrysteps.com | DFT calculations can model the protonation and carbocation formation pathway. |
| PEG Ether | Generally inert; acts as a hydrogen bond acceptor and can coordinate with cations. bohrium.com | DFT can calculate binding energies and analyze non-covalent interactions. |
| Methyl Ester | Electrophilic; reacts with nucleophiles (e.g., amines, hydroxides) to form amides or carboxylates. | DFT can map the electrostatic potential to identify the electrophilic carbonyl carbon. |
Structure-Activity Relationship Modeling in Linker Design
This compound is primarily used as a building block for linkers in complex biomolecules, most notably PROTACs. dcchemicals.com In this context, computational modeling is crucial for establishing structure-activity relationships (SAR), which correlate the linker's structural features—such as length, composition, and flexibility—with the biological activity of the final conjugate. nih.gov
The length of the PEG linker is a critical determinant of PROTAC efficacy. nih.govresearchgate.net The linker must be long enough to span the distance between the target protein and the E3 ligase, allowing for the formation of a stable and productive ternary complex. nih.gov However, excessively long linkers can lead to unfavorable entropic penalties or undesirable off-target interactions. nih.gov Computational models, including molecular docking and MD simulations, are used to predict the optimal linker length. nih.gov Studies have shown that systematically varying the number of PEG units (e.g., from 3 to 7) can have a dramatic impact on the degradation potency (DC50) of a PROTAC. nih.gov The five PEG units in this compound provide a specific, well-defined length that can be computationally modeled to assess its suitability for a given target-ligase pair.
The chemical composition of the linker also plays a vital role. Compared to simple alkyl chains, PEG linkers introduce hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC. researchgate.net Furthermore, the ether oxygens within the PEG chain are not merely passive spacers; they can form specific hydrogen bond interactions with residues on the protein surfaces, which can help stabilize the ternary complex. nih.gov Computational approaches can identify these potential interactions, explaining why a PEG linker might be more effective than an alkyl linker of the same length in certain cases. nih.govnih.gov
Prediction of Polymerization and Functionalization Outcomes
Computational chemistry provides tools to predict the outcomes of chemical reactions, including polymerization and functionalization, which are relevant to the synthesis and application of OEG-containing molecules.
While this compound is a discrete, monodisperse compound, the ethylene glycol units that form its backbone are created through polymerization processes. Theoretical models have been developed to simulate the kinetics of bulk radical polymerization for monomers like oligo(ethylene glycol) methyl ether methacrylate. rsc.org These models, which account for diffusion-controlled phenomena, can predict how reaction parameters affect the polymerization rate and the properties of the resulting polymer. rsc.org Such predictive power is essential for optimizing the synthesis of PEG-based materials.
For a molecule like this compound, the key reactions are the functionalizations at its termini. The synthesis involves steps such as the Boc protection of an amine and the esterification of a carboxylic acid. Quantum chemical calculations can be used to predict the outcomes of these reactions. For example, DFT can be used to calculate the activation energies for different reaction pathways, providing insight into reaction rates and potential side products. wuxiapptec.com By modeling the transition states, chemists can understand the mechanism and predict how changes in reagents or conditions will affect the yield and purity of the desired product. wuxiapptec.comacs.org
Furthermore, computational methods can predict the reactivity of the terminal groups for subsequent conjugation reactions. For example, modeling the reaction of the methyl ester with a primary amine can help optimize conditions for amide bond formation. Similarly, calculations can predict the precise conditions (e.g., acid concentration) needed for the efficient and selective removal of the Boc protecting group without affecting other parts of a larger molecule. chemistrysteps.com These predictive capabilities are crucial for the efficient and rational synthesis of complex molecules that incorporate the this compound linker.
Future Perspectives and Emerging Research Directions
Innovations in Green Chemistry Approaches for Synthesis
The synthesis of polyethylene (B3416737) glycol (PEG) derivatives, including Boc-PEG5-methyl ester, is undergoing a transformation driven by the principles of green chemistry. The goal is to develop more sustainable and environmentally friendly manufacturing processes that minimize waste and the use of hazardous reagents.
Future research is focused on several key areas:
Enzymatic Catalysis: The use of enzymes, such as lipases, offers a milder and more selective alternative to traditional chemical catalysts for PEGylation and the synthesis of PEG esters. expresspolymlett.com Research into enzymes like Candida antarctica lipase (B570770) B (CALB) has shown high conversion rates for creating functionalized PEGs. expresspolymlett.com This approach avoids the use of harsh chemicals and can lead to purer products with fewer steps.
Solvent-Free Reactions: The development of "solid-solid" or solvent-free reaction conditions is another promising avenue. f1000research.com These methods, which can be facilitated by microwave irradiation, reduce the reliance on volatile organic solvents, thereby decreasing the environmental impact of the synthesis process. nsf.govsioc-journal.cn Research has demonstrated high yields (up to 90%) for the esterification of PEG in the absence of solvents. f1000research.com
| Green Chemistry Approach | Key Advantages | Example Catalyst/Method | Reported Efficiency |
| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced byproducts. | Candida antarctica lipase B (CALB) | Close to 100% conversion. expresspolymlett.com |
| Solvent-Free Synthesis | Reduced environmental impact, minimized chemical waste. | Solid-solid reaction at 110°C | Up to 90% yield. f1000research.com |
| Heterogeneous Catalysis | Easy catalyst separation and recycling, continuous processing potential. | Li-γAl2O3 | >90% conversion. rsc.org |
Expanding the Scope of Targeted Protein Degradation Technologies
This compound is a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are revolutionary molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. dcchemicals.commedchemexpress.com The PEG linker is a critical component of a PROTAC, connecting the target protein binder to the E3 ligase recruiter. biochempeg.comjenkemusa.com
Future research in this area is focused on:
Optimizing Linker Length and Composition: The length and flexibility of the PEG linker are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately determines the efficiency of protein degradation. jenkemusa.comclinicalresearchnewsonline.com Monodisperse PEG linkers like this compound allow for precise control over this distance, enabling the systematic optimization of PROTAC efficacy. broadpharm.com Statistically, PEG linkers are the most common motifs in PROTAC design, used in 54% of reported molecules. clinicalresearchnewsonline.com
Enhancing Physicochemical Properties: PEG linkers improve the solubility and cell permeability of PROTAC molecules, which are often large and complex. biochempeg.comclinicalresearchnewsonline.com This can lead to improved oral bioavailability and better pharmacokinetic profiles. jenkemusa.comclinicalresearchnewsonline.com
Developing Novel PROTAC Architectures: Researchers are exploring new ways to design PROTACs, including photoswitchable PROTACs that can be activated or deactivated with light, offering greater spatial and temporal control over protein degradation. nih.gov The defined structure of this compound is well-suited for incorporation into these more complex and controllable systems.
| Area of Expansion | Role of this compound | Potential Impact |
| Linker Optimization | Provides a defined length and flexibility for systematic PROTAC design. | Increased degradation efficiency and selectivity. jenkemusa.comclinicalresearchnewsonline.com |
| Improved Drug-like Properties | Enhances solubility and permeability of the PROTAC molecule. | Better oral absorption and pharmacokinetic profiles. biochempeg.comclinicalresearchnewsonline.com |
| Novel PROTAC Designs | Can be incorporated into advanced architectures like photoswitchable PROTACs. | Spatiotemporal control over protein degradation. nih.gov |
Integration with Bioorthogonal Click Chemistry and Other Ligation Strategies
Click chemistry refers to a set of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation. this compound, after deprotection of the Boc group and modification of the ester, can be functionalized with bioorthogonal handles such as azides or alkynes.
Emerging trends in this area include:
Copper-Free Click Reactions: To avoid the cytotoxicity associated with copper catalysts used in traditional click chemistry, researchers are increasingly using strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse electron-demand Diels-Alder reactions. adcreview.com PEG linkers functionalized for these reactions are becoming more common.
Enhanced Solubility and Biocompatibility: The incorporation of a PEG linker in click chemistry reagents improves their water solubility, which is crucial for biological applications. adcreview.com This also helps to minimize non-specific interactions and improve the biocompatibility of the resulting conjugates.
Multifunctional Conjugates: The versatility of click chemistry allows for the creation of complex, multifunctional molecules. For example, a PEG linker can be used to attach a therapeutic agent to a targeting moiety, while also providing a handle for attaching a diagnostic probe. axispharm.com
| Ligation Strategy | Key Features | Role of PEG Linker |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper-free, highly biocompatible. | Provides a scaffold for attaching reactive groups like DBCO or BCN. adcreview.comaxispharm.com |
| Thiol-ene Click Reactions | Efficient reaction between a thiol and an alkene, often initiated by light. | Can be functionalized with either a thiol or an alkene for specific conjugation. |
| Inverse Electron-Demand Diels-Alder | Extremely fast reaction kinetics, ideal for in vivo applications. | Connects tetrazine and trans-cyclooctene (B1233481) (TCO) moieties. adcreview.comaxispharm.com |
Development of Biodegradable or Smart Oligoethylene Glycol Analogues
While PEG is generally considered biocompatible, there is growing interest in developing "smart" and biodegradable alternatives that can respond to specific biological cues or degrade into harmless products after their function is complete. news-medical.net
Future research directions include:
Stimuli-Responsive Polymers: These polymers can change their properties in response to changes in their environment, such as pH, temperature, or the presence of specific enzymes. nih.govmdpi.com This allows for the development of drug delivery systems that release their payload only at the site of disease, or hydrogels that can be injected as a liquid and then solidify in the body. nih.govresearchgate.net
Biodegradable Linkers: Incorporating biodegradable linkages, such as esters or peptides that can be cleaved by enzymes, into the PEG backbone allows for the controlled degradation of the polymer. news-medical.netsigmaaldrich.com This is particularly important for applications in tissue engineering and regenerative medicine.
Poly(oligoethylene glycol methacrylate) (POEGMA): This class of polymers offers a versatile platform for creating both smart and biodegradable materials. sigmaaldrich.commdpi.com By tuning the length of the oligoethylene glycol side chains and copolymerizing with other monomers, researchers can create materials with a wide range of properties. mdpi.comresearchgate.net
| Analogue Type | Stimulus | Potential Application |
| pH-Responsive | Changes in acidity. | Targeted drug delivery to tumors or inflamed tissues. mdpi.com |
| Thermo-Responsive | Changes in temperature. | Injectable hydrogels for cell delivery and tissue engineering. nih.govgoogle.com |
| Enzyme-Responsive | Presence of specific enzymes (e.g., MMPs). | On-demand drug release in diseased tissues. nih.govresearchgate.net |
Applications in Advanced Chemical Diagnostics and Sensing Platforms
The unique properties of oligoethylene glycol make it an ideal material for the development of advanced biosensors and diagnostic platforms. scienceopen.comscielo.br The ability of PEG to resist non-specific protein adsorption is particularly valuable in this context, as it helps to reduce background noise and improve the sensitivity of the sensor. nih.govacs.org
Future applications in this area include:
Hydrogel-Based Biosensors: PEG hydrogels can be used to encapsulate enzymes or other sensing elements, creating a biocompatible and stable environment for the sensor. researchgate.netuconn.edumdpi.com These hydrogels can be designed to respond to the presence of a specific analyte by changing their fluorescence or other properties. rsc.org
Surface Modification of Sensors: Covalently attaching a layer of PEG to the surface of a sensor can prevent the fouling of the sensor surface by proteins and other biomolecules, leading to improved performance and a longer lifespan for the sensor. nih.govacs.org
Nanoparticle-Based Sensors: PEG can be used to coat nanoparticles, improving their stability and biocompatibility, and allowing for their use in in vivo sensing applications. scielo.br
| Sensing Platform | Role of Oligoethylene Glycol | Analyte Example |
| Hydrogel Encapsulation | Provides a biocompatible matrix for sensing elements. | Glucose, urea, organophosphates. researchgate.netuconn.edursc.org |
| Anti-Fouling Surface Coatings | Prevents non-specific adsorption of proteins. | Heparin-protein interactions. nih.gov |
| Nanoparticle Stabilization | Improves stability and biocompatibility for in vivo use. | DNA, specific proteins. acs.orgscielo.br |
Q & A
Basic: What are the critical steps in synthesizing Boc-PEG5-methyl ester, and how can side reactions be mitigated?
Answer:
The synthesis typically involves coupling Boc-protected PEG derivatives with methyl ester groups under controlled conditions. Key steps include:
- Activation of carboxyl groups using reagents like DCC or EDC to facilitate esterification .
- Monitoring reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy to detect intermediates and byproducts .
- Purification using column chromatography or recrystallization to isolate the target compound.
To minimize side reactions (e.g., hydrolysis or oligomerization):
- Maintain anhydrous conditions and inert atmospheres (N₂/Ar).
- Optimize stoichiometry to avoid excess reagents that may promote undesired pathways.
- Use orthogonal protecting groups where necessary to shield reactive sites .
Basic: Which analytical techniques are essential for characterizing this compound purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies functional groups (e.g., Boc, PEG backbone) and confirms ester bond formation .
- DEPTO-135 distinguishes CH, CH₂, and CH₃ groups in complex spectra.
- High-Performance Liquid Chromatography (HPLC):
- Mass Spectrometry (MS):
- MALDI-TOF or ESI-MS verifies molecular weight and PEG chain length distribution .
Advanced: How can Taguchi experimental design optimize reaction conditions for this compound synthesis?
Answer:
The Taguchi method uses orthogonal arrays to systematically evaluate parameters with minimal experiments :
Identify critical factors: Catalyst type, concentration, temperature, and solvent polarity.
Design an L9 orthogonal array (3 levels × 4 factors) to test combinations :
| Parameter | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Catalyst conc. | 0.5% | 1.0% | 1.5% |
| Temperature | 25°C | 40°C | 60°C |
Calculate signal-to-noise (S/N) ratios to prioritize parameters. For example, catalyst concentration often dominates yield variance .
Validate optimal conditions via ANOVA, ensuring reproducibility (e.g., 95% confidence intervals).
Advanced: How should researchers resolve contradictions in reported this compound bioactivity data?
Answer:
Contradictions may arise from variability in:
- Experimental design: Differences in cell lines, assay protocols, or dosage regimes.
- Compound handling: Degradation due to improper storage (e.g., moisture exposure).
Methodological approach:
- Conduct systematic reviews (PRISMA guidelines) to aggregate and compare datasets .
- Perform meta-regression to identify confounding variables (e.g., PEG chain length, solvent effects) .
- Replicate studies under standardized conditions, emphasizing controls for humidity and temperature .
Advanced: What strategies ensure reproducibility of this compound synthesis across labs?
Answer:
- Documentation: Provide detailed protocols in supplementary materials, including exact reagent grades and equipment specifications .
- Batch testing: Use multiple synthesis batches to assess inter-lab variability.
- Reference standards: Include internal controls (e.g., commercially available PEG derivatives) for cross-validation .
Advanced: How can computational modeling predict this compound’s solvation behavior?
Answer:
- Molecular Dynamics (MD) simulations: Model PEG chain flexibility and solvent interactions (e.g., water, DMSO) using force fields like AMBER or CHARMM .
- Density Functional Theory (DFT): Calculate electrostatic potentials to predict ester bond stability under varying pH .
- Parameter validation: Compare simulation results with experimental solubility data to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
